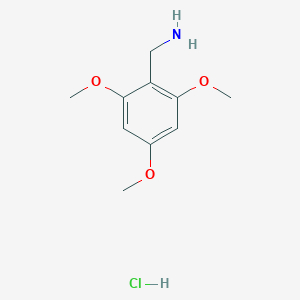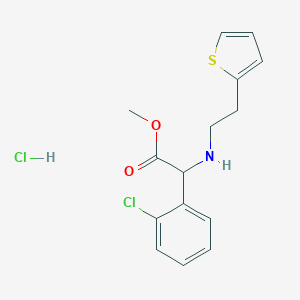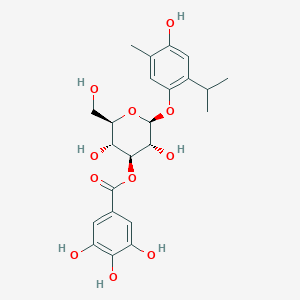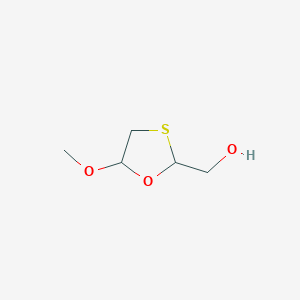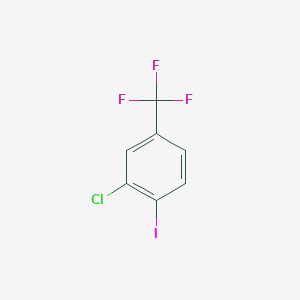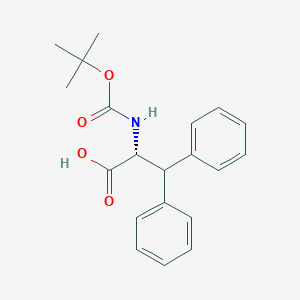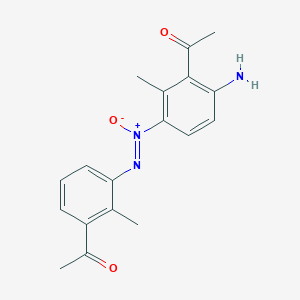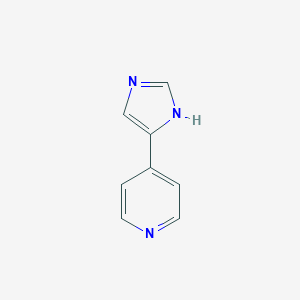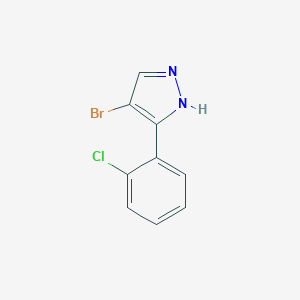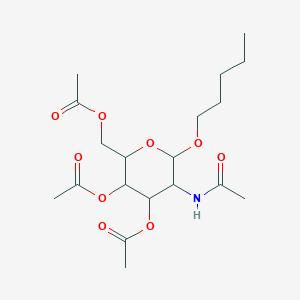![molecular formula C10H9FO B115239 1-[4-(1-Fluoroethenyl)phenyl]ethanone CAS No. 157437-39-3](/img/structure/B115239.png)
1-[4-(1-Fluoroethenyl)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(1-Fluoroethenyl)phenyl]ethanone, also known as FPE, is a synthetic compound that has been widely used in scientific research. This compound belongs to the family of aryl ketones and has a molecular weight of 196.21 g/mol. FPE has been studied for its potential applications in the field of neuroscience, as it is believed to have an impact on the activity of the brain.
Mécanisme D'action
The mechanism of action of 1-[4-(1-Fluoroethenyl)phenyl]ethanone is not fully understood, but it is believed to act as a positive allosteric modulator of the AMPA receptor. This receptor is involved in the transmission of signals between neurons, and its modulation can have an impact on synaptic plasticity.
Biochemical and Physiological Effects:
1-[4-(1-Fluoroethenyl)phenyl]ethanone has been found to have a number of biochemical and physiological effects. It has been shown to enhance long-term potentiation, which is a process that is involved in the strengthening of synaptic connections between neurons. 1-[4-(1-Fluoroethenyl)phenyl]ethanone has also been found to increase the release of glutamate, a neurotransmitter that is involved in learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-[4-(1-Fluoroethenyl)phenyl]ethanone in lab experiments is that it is a relatively stable compound that can be easily synthesized. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Orientations Futures
There are a number of future directions for research on 1-[4-(1-Fluoroethenyl)phenyl]ethanone. One area of interest is the development of new compounds that are based on 1-[4-(1-Fluoroethenyl)phenyl]ethanone and have improved properties. Another area of interest is the exploration of the potential therapeutic applications of 1-[4-(1-Fluoroethenyl)phenyl]ethanone and related compounds in the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of 1-[4-(1-Fluoroethenyl)phenyl]ethanone and its impact on synaptic plasticity.
Méthodes De Synthèse
The synthesis of 1-[4-(1-Fluoroethenyl)phenyl]ethanone involves the reaction of 4-(1-fluoroethenyl)phenylboronic acid with ethanone in the presence of a palladium catalyst. This reaction leads to the formation of 1-[4-(1-Fluoroethenyl)phenyl]ethanone as a yellow solid with a melting point of 70-72°C.
Applications De Recherche Scientifique
1-[4-(1-Fluoroethenyl)phenyl]ethanone has been studied for its potential applications in the field of neuroscience. It has been found to have an impact on the activity of the brain, particularly in the areas of learning and memory. 1-[4-(1-Fluoroethenyl)phenyl]ethanone has been used in studies to explore the mechanisms of synaptic plasticity, which is the ability of the brain to adapt and change in response to new experiences.
Propriétés
Numéro CAS |
157437-39-3 |
|---|---|
Nom du produit |
1-[4-(1-Fluoroethenyl)phenyl]ethanone |
Formule moléculaire |
C10H9FO |
Poids moléculaire |
164.18 g/mol |
Nom IUPAC |
1-[4-(1-fluoroethenyl)phenyl]ethanone |
InChI |
InChI=1S/C10H9FO/c1-7(11)9-3-5-10(6-4-9)8(2)12/h3-6H,1H2,2H3 |
Clé InChI |
HOXKLYUWYXSHNF-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)C(=C)F |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)C(=C)F |
Synonymes |
Ethanone, 1-[4-(1-fluoroethenyl)phenyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-[(Z)-9-hydroxy-4,6-dimethyl-7-oxo-9-(3,4,5-trichloro-1H-pyrrol-2-yl)non-8-en-2-yl]-4,5-dihydro-1,3-thiazole-4-carboxylate](/img/structure/B115156.png)
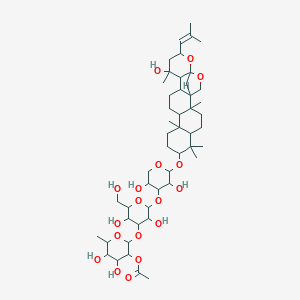
![4-[2-(Tert-butylamino)-1-hydroxyethyl]phenol](/img/structure/B115159.png)
![(Propane-1,3-diyl)bis[chloro(dimethyl)stannane]](/img/structure/B115173.png)
